n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine
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Overview
Description
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The resulting benzoxazole is then reacted with an acetamidine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamidine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted acetamidine derivatives.
Scientific Research Applications
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Benzimidazol-2-ylamino)phenyl]amine: A similar compound with potential anticancer properties.
2-Phenylbenzoxazole Sulfonamide: Evaluated for its antimycobacterial activity.
Uniqueness
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine is unique due to its specific structural features, such as the methoxy group and the acetamidine moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(17)18-12-6-7-14-15(9-12)21-16(19-14)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18) |
InChI Key |
YRBSFAANYHISGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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